Dapoxetine N-oxide chemical structure and physicochemical properties
Dapoxetine N-oxide chemical structure and physicochemical properties
An In-Depth Technical Guide to Dapoxetine N-oxide: Synthesis, Characterization, and Physicochemical Properties
Introduction
Dapoxetine is a potent, short-acting selective serotonin reuptake inhibitor (SSRI) developed for the on-demand treatment of premature ejaculation (PE) in men.[1][2] Unlike other SSRIs initially created for depression, dapoxetine's unique pharmacokinetic profile, characterized by rapid absorption and elimination, makes it suitable for episodic use.[1][3] Central to understanding its in vivo disposition and its quality control as a pharmaceutical substance is the study of its primary metabolite and degradation product, Dapoxetine N-oxide.
This technical guide provides a comprehensive overview of Dapoxetine N-oxide for researchers, analytical scientists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, a detailed laboratory-scale synthesis protocol, and the analytical methodologies required for its unambiguous characterization. The significance of Dapoxetine N-oxide extends beyond metabolic studies; as a principal impurity formed during the oxidative degradation of the active pharmaceutical ingredient (API), a highly purified form is essential as a reference standard for quality control in drug manufacturing.[4][5]
Chemical Identity and Molecular Structure
Dapoxetine N-oxide is the product of the oxidation of the tertiary amine nitrogen atom in the dapoxetine molecule. This conversion is a common metabolic pathway for xenobiotics containing tertiary amine moieties and can also occur as a result of chemical oxidation.[4][6] The stereochemistry of the parent (S)-dapoxetine is retained at the chiral center.
The chemical structure is as follows:
(S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine oxide
Table 1: Chemical Identifiers for Dapoxetine N-oxide
| Identifier | Value | Reference(s) |
| Chemical Name | (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine oxide | [4][7] |
| CAS Number | 1346603-24-4 | [4][7][8] |
| Molecular Formula | C₂₁H₂₃NO₂ | [4][7] |
| Molecular Weight | 321.41 g/mol | [4][7] |
Physicochemical Properties
While extensive experimental data for the physicochemical properties of Dapoxetine N-oxide are not widely available in the public domain, its properties can be inferred from its structure and from available descriptions. The introduction of the N-oxide functional group significantly alters the properties compared to the parent drug, dapoxetine.
Causality Behind Physicochemical Changes: The N→O bond is highly polar and increases the molecule's overall polarity and hydrophilicity. This is expected to increase its aqueous solubility and decrease its lipophilicity (logP) compared to dapoxetine. The N-oxide is also a weaker base than the corresponding tertiary amine.
Table 2: Physicochemical Properties of Dapoxetine N-oxide
| Property | Value / Description | Rationale / Reference(s) |
| Appearance | Pale orange to light brown sticky solid | [9] |
| Solubility | Expected to be more water-soluble than dapoxetine. Soluble in organic solvents like dichloromethane and chloroform. | Inferred from increased polarity;[4] |
| pKa | Not experimentally reported. Expected to be lower than dapoxetine's pKa of 8.6. | N-oxides are generally less basic than their parent amines.[3] |
| logP | Not experimentally reported. Expected to be lower than that of dapoxetine. | Increased polarity due to the N-oxide group. |
| Stability | Can undergo Cope elimination upon heating to form cinnamyloxynaphthalene isomers.[10] | The N-oxide is a known intermediate in this thermal degradation pathway. |
Synthesis and Purification
The synthesis of Dapoxetine N-oxide is critical for obtaining a certified reference standard for analytical and quality control purposes. The most direct approach involves the selective oxidation of the tertiary amine in dapoxetine.
Principle of Synthesis: The chosen method utilizes urea-hydrogen peroxide (carbamide peroxide) as the oxidizing agent.[4] This reagent is a stable, solid source of hydrogen peroxide, making it safer and easier to handle than concentrated aqueous H₂O₂. It provides a mild and selective oxidation of the nucleophilic tertiary amine of dapoxetine to the corresponding N-oxide, minimizing side reactions. The reaction is performed at a low temperature to control its exothermicity and improve selectivity.[4]
Experimental Protocol: Synthesis of Dapoxetine N-oxide
This protocol is adapted from the methodology described in patent CN105646292A.[4]
Reagents and Materials:
-
(S)-Dapoxetine base
-
Urea-hydrogen peroxide (Carbamide Peroxide)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Appropriate solvents for TLC and column chromatography (e.g., DCM/Methanol mixtures)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (S)-Dapoxetine (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to -5 °C using an ice-salt bath.
-
Oxidant Addition: Separately, dissolve urea-hydrogen peroxide (1.0-1.5 eq) in dichloromethane. Add this solution dropwise to the cooled dapoxetine solution over 30-60 minutes, ensuring the internal temperature remains below -5 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). The N-oxide product will have a lower Rf value than the starting material due to its increased polarity.
-
Work-up: Once the reaction is complete, allow the mixture to warm to room temperature. Add saturated aqueous NaHCO₃ solution to quench any unreacted peroxide and stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude brown, sticky residue.[4]
-
Purification: Purify the crude product by column chromatography on silica gel. Elute with a suitable solvent gradient (e.g., a gradient of methanol in dichloromethane) to isolate the pure Dapoxetine N-oxide.
-
Final Product: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain Dapoxetine N-oxide as a brown solid. A reported molar yield is approximately 21%.[4]
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis and purification of Dapoxetine N-oxide.
Analytical Characterization
Unambiguous structural confirmation and purity assessment are paramount when qualifying Dapoxetine N-oxide as a reference standard. A combination of chromatographic and spectroscopic techniques is employed.
Self-Validating System: The use of orthogonal analytical techniques (separation based on polarity vs. structural information from mass and nuclear resonance) creates a self-validating system. The data from HPLC, MS, and NMR must be consistent and collectively support the proposed structure and purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity of Dapoxetine N-oxide and for quantifying it as an impurity in dapoxetine API.
Protocol Example:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier. For example, A: 10mmol/L ammonium hydrogen carbonate and 6mmol/L diethylamine in water; B: Acetonitrile. Isocratic mixture A:B = 55:45.[4]
-
Flow Rate: 1.0 mL/min.
-
Expected Result: Under these conditions, Dapoxetine N-oxide was reported to have a retention time of 5.665 min, clearly separated from the parent drug and other related impurities.[4]
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides definitive molecular weight information and structural data through fragmentation analysis.
-
Ionization Technique: Electrospray Ionization (ESI) in positive mode is typically used.
-
Molecular Ion: A prominent peak for the protonated molecule [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of 322.[4][13] This confirms the molecular weight of 321.
-
MS/MS Fragmentation: For structural confirmation, tandem mass spectrometry (MS/MS) is used. The precursor ion (m/z 322.2) is fragmented to produce characteristic product ions. A key transition reported for quantification is m/z 322.2 → 261.2 .[13] Other fragments observed are similar to those of dapoxetine, but the MS/MS spectrum can be distinguished by the presence of specific low-mass ions representing degraded N-oxide fragments.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed structural information, confirming the atomic connectivity and stereochemistry. Data from a patent filing provides a detailed assignment.[4]
Key Observational Logic: The formation of the N-oxide bond causes a deshielding effect (a downfield shift in the spectrum) on the adjacent protons and carbons compared to the parent amine.[15] This is particularly evident for the N-methyl protons.
Table 3: NMR Spectral Data for Dapoxetine N-oxide in CDCl₃ [4]
| ¹H-NMR | Chemical Shift (δ, ppm) | Assignment |
| Protons | 8.25-8.27, 7.80-7.83, 7.26-7.53, 6.82-6.84 | Aromatic (Naphthyl & Phenyl) |
| 4.85-4.90 | CH-N | |
| 4.20-4.35 | O-CH₂ | |
| 3.23, 3.12 | N-(CH₃)₂ | |
| 2.55-2.75 | CH-CH₂ | |
| ¹³C-NMR | Chemical Shift (δ, ppm) | Assignment |
| Carbons | 154.3, 134.5, 129.2-125.1, 122.2, 120.5, 104.7 | Aromatic (Naphthyl & Phenyl) |
| 83.1 | C-N | |
| 68.3, 61.3 | N-(CH₃)₂ | |
| 63.8 | O-CH₂ | |
| 30.2 | C-CH₂ |
Visualization of Analytical Workflow
Caption: Orthogonal analytical workflow for the characterization of Dapoxetine N-oxide.
Metabolic and Pharmacological Significance
Dapoxetine is metabolized extensively in the liver and kidneys by cytochrome P450 enzymes (CYP2D6, CYP3A4) and flavin monooxygenase 1 (FMO1).[1][16] This process results in the formation of several metabolites, with Dapoxetine N-oxide being the major circulating product in plasma.[1] However, despite its prevalence, Dapoxetine N-oxide is considered a weak SSRI and does not contribute significantly to the clinical effect of the parent drug.[1][3] Its rapid formation and subsequent elimination are part of the overall pharmacokinetic profile that makes dapoxetine a fast-acting agent.[1]
Conclusion
Dapoxetine N-oxide is a molecule of dual significance. It is the principal metabolic product of dapoxetine, crucial for understanding the drug's ADME profile, and it is a key process-related impurity that must be monitored and controlled to ensure the quality and stability of dapoxetine API and finished drug products. The technical information provided herein, from a robust synthesis protocol to a multi-technique analytical characterization workflow, serves as a vital resource for professionals in pharmaceutical development and quality control. The availability of a well-characterized, high-purity reference standard of Dapoxetine N-oxide is indispensable for accurate analytical method validation and routine quality testing.
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